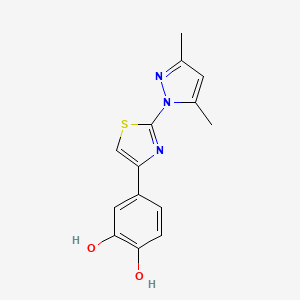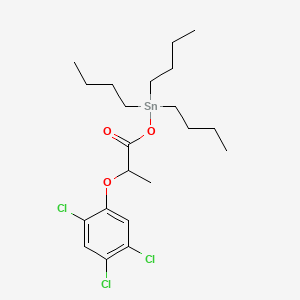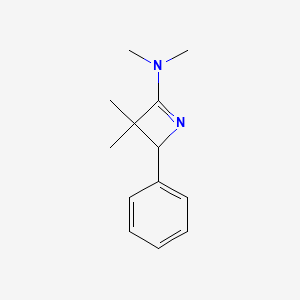
N,N,3,3-Tetramethyl-4-phenyl-3,4-dihydroazet-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3,3-Tetramethyl-4-phenyl-3,4-dihydroazet-2-amine is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles This compound is characterized by its unique structure, which includes a phenyl group and multiple methyl groups attached to the azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,3-Tetramethyl-4-phenyl-3,4-dihydroazet-2-amine can be achieved through several synthetic routes. One common method involves the reaction of N,N-dimethylamine with 3,3-dimethyl-2-butanone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N,3,3-Tetramethyl-4-phenyl-3,4-dihydroazet-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like halides, thiols; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
N,N,3,3-Tetramethyl-4-phenyl-3,4-dihydroazet-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N,N,3,3-Tetramethyl-4-phenyl-3,4-dihydroazet-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-4-phenyl-3,4-dihydroazet-2-amine
- 3,3-Dimethyl-4-phenyl-3,4-dihydroazet-2-amine
- N,N,3,3-Tetramethyl-4-phenylazetidine
Uniqueness
N,N,3,3-Tetramethyl-4-phenyl-3,4-dihydroazet-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
74603-83-1 |
|---|---|
Fórmula molecular |
C13H18N2 |
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
N,N,3,3-tetramethyl-2-phenyl-2H-azet-4-amine |
InChI |
InChI=1S/C13H18N2/c1-13(2)11(14-12(13)15(3)4)10-8-6-5-7-9-10/h5-9,11H,1-4H3 |
Clave InChI |
USDNQBQFQBRWBE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N=C1N(C)C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


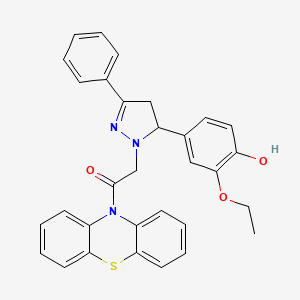
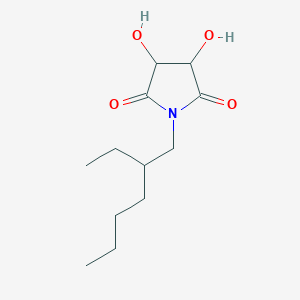
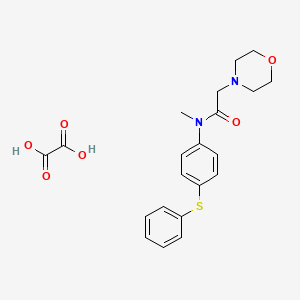
![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)
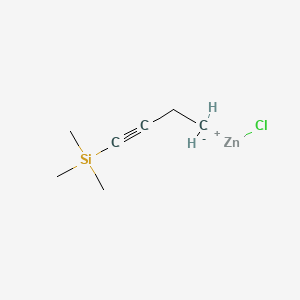
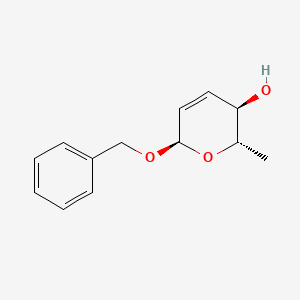


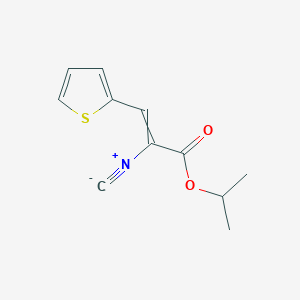
![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)
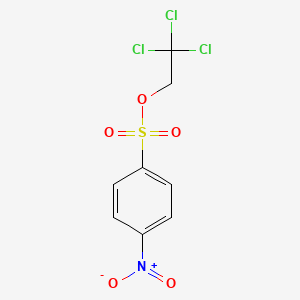
![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
